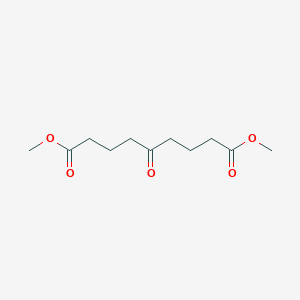

Dimethyl 5-oxononanedioate

Description

Dimethyl 5-oxononanedioate (CAS: Not explicitly provided in evidence) is a diester derivative of 5-oxononanedioic acid, featuring two methyl ester groups at the terminal carboxyl positions. This compound is structurally characterized by a nine-carbon chain with a ketone group at the fifth position. It is primarily utilized in organic synthesis, particularly as a precursor for generating complex intermediates in pharmaceuticals or polymer chemistry.

Properties

IUPAC Name |

dimethyl 5-oxononanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-15-10(13)7-3-5-9(12)6-4-8-11(14)16-2/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUOGWANLOPQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)CCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495760 | |

| Record name | Dimethyl 5-oxononanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36596-53-9 | |

| Record name | Dimethyl 5-oxononanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5-oxononanedioate can be synthesized through the esterification of 5-oxononanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification. The general reaction is as follows:

5-oxononanedioic acid+2methanolsulfuric aciddimethyl 5-oxononanedioate+2water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maintain a balance between reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-oxononanedioate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

Oxidation: Nonanedioic acid derivatives.

Reduction: 5-hydroxy-nonanedioic acid derivatives.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemical Properties and Structure

Dimethyl 5-oxononanedioate is an ester derived from 5-oxononanedioic acid. Its molecular formula is , and it features a unique structure that allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Synthetic Applications

1.1 Organic Synthesis

This compound serves as a key intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations, including:

- Esterification : Reacting with alcohols to form larger esters.

- Condensation Reactions : Participating in reactions with amines to form amides or with aldehydes to create more complex structures.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Esterification | This compound + R-OH | Ester |

| Condensation | This compound + R-NH2 | Amide |

| Aldol Reaction | This compound + R-CHO | β-Hydroxy Ester |

Biological Applications

2.1 Pharmacological Research

Research indicates that this compound can be utilized in drug development due to its structural properties that allow for modifications leading to bioactive compounds. It has been explored as a potential precursor for:

- Anticancer Agents : Modifications of the compound have shown promise in synthesizing derivatives with enhanced anticancer properties.

- Anti-inflammatory Compounds : The compound's ability to modify inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs.

Case Study: Anticancer Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting its potential in cancer therapy .

Material Science Applications

3.1 Polymer Chemistry

This compound is valuable in the field of polymer chemistry, where it can be used as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer chains enhances material properties such as flexibility and thermal stability.

3.2 Nanoparticle Formulations

Recent research has focused on using this compound in the formulation of lipid nanoparticles (LNPs) for drug delivery systems. The compound's unique structure aids in improving the stability and efficacy of LNPs, which are crucial for delivering therapeutic agents effectively .

Environmental Applications

4.1 Biodegradability Studies

Given the increasing concern over environmental pollution, studies have been conducted on the biodegradability of polymers synthesized from this compound. These studies indicate that materials derived from this compound can degrade under environmental conditions, making them suitable for sustainable applications.

Mechanism of Action

The mechanism of action of dimethyl 5-oxononanedioate depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester and ketone functional groups play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Diethyl 5-oxononanedioate

Diethyl 5-oxononanedioate (CAS: 40833-04-3) shares the same carbon backbone and ketone position as dimethyl 5-oxononanedioate but differs in its ester groups (ethyl vs. methyl). Key properties include:

- Molecular Formula : C₁₃H₂₂O₅ (vs. C₁₁H₁₈O₅ for dimethyl variant).

- Molecular Weight : 258.31 g/mol (vs. ~230.26 g/mol for dimethyl).

- Physical State : Likely liquid at room temperature (inferred from ester analogs).

The ethyl ester’s larger alkyl groups may confer higher lipophilicity and lower volatility compared to the methyl variant, impacting solubility and reactivity in organic solvents .

Functional Analog: Hexamethylene Diisocyanate

Unlike this compound, it is highly reactive toward nucleophiles (e.g., alcohols, amines) and is primarily used in polyurethane production. Its hazards include respiratory irritation, emphasizing differences in handling requirements compared to less reactive esters like this compound .

Ketone-Containing Esters: General Trends

Compounds with ketone and ester functionalities, such as (5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium (corrected name from ), highlight the role of ketones in directing stereochemistry or enabling further derivatization (e.g., reduction to alcohols).

Data Table: Key Properties of this compound and Analogs

Biological Activity

Dimethyl 5-oxononanedioate (DMO) is a compound of significant interest in the fields of organic chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C11H18O4, is an ester derivative of 5-oxononanedioic acid. Its structure features a ketone group adjacent to two ester functionalities, which contribute to its reactivity and potential interactions with biological systems.

Synthesis

The synthesis of this compound typically involves the O-alkylation of 5-oxoazelaic acid using methyl iodide in a solvent such as N,N-dimethylformamide (DMF) . This method allows for the efficient production of DMO, which can then be purified for further biological studies.

Biological Activity

1. Mechanism of Action

This compound's biological activity is thought to stem from its ability to interact with various enzymes and receptors within biological systems. The compound may undergo various chemical reactions, including oxidation and reduction, affecting its biological properties:

- Oxidation: The ketone group can be oxidized to form carboxylic acids.

- Reduction: The ketone can be reduced to form alcohols.

- Substitution: Ester groups can undergo nucleophilic substitution reactions .

These reactions may lead to the formation of biologically active metabolites that can influence cellular processes.

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in developing antimicrobial agents . The exact mechanism by which DMO exerts this effect remains under investigation but may involve disruption of bacterial cell membrane integrity or interference with metabolic pathways.

3. Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines, potentially through oxidative stress mechanisms that lead to increased levels of reactive oxygen species (ROS) within cells . This property is particularly relevant in the context of cancer therapy, where compounds that can selectively induce cell death in malignant cells are highly sought after.

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

- Case Study 1: A study on the compound's effect on human breast cancer cells demonstrated that DMO treatment led to significant cell death compared to untreated controls. Mechanistic studies indicated that this effect was associated with increased ROS levels and activation of apoptotic pathways .

- Case Study 2: In another investigation, this compound was tested for its antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. Results showed a dose-dependent inhibition of bacterial growth, highlighting its potential as a natural preservative or therapeutic agent .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.